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Introduction
Erlose [α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranose] is a

trisaccharide with potential applications in the food and pharmaceutical industries as a

sweetener or prebiotic.[1][2] This document provides detailed application notes and protocols

for the enzymatic synthesis of erlose from sucrose using amylosucrase. Amylosucrase (EC

2.4.1.4) is a glucosyltransferase that catalyzes the transfer of a glucosyl moiety from sucrose to

an acceptor molecule.[3][4][5] While wild-type amylosucrase primarily synthesizes α-1,4-

glucans, engineered variants have been developed with novel product specificities, enabling

the efficient production of erlose from sucrose as the sole substrate.[1][2][6]

Principle of Erlose Synthesis
Amylosucrase catalyzes the cleavage of the glycosidic bond in sucrose, releasing fructose and

forming a covalent β-D-glucosyl-enzyme intermediate.[1][4] This intermediate can then be

attacked by an acceptor molecule. In the synthesis of erlose, a sucrose molecule acts as the

acceptor, resulting in the formation of a new α-1,4 glycosidic bond and the production of

erlose.
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The following tables summarize the quantitative data for erlose production using engineered

amylosucrase mutants from Neisseria polysaccharea (NpAS).

Table 1: Erlose Production by Engineered NpAS Mutants at Different Sucrose Concentrations

Mutant
Sucrose
Concentration
(mM)

Erlose Titer
(g/L)

Erlose Yield
(%)

Reference

37G4 146 12.3 25.0 [1]

37G4 400 46.8 34.4 [1]

37G4 600 72.0 35.3 [1]

47A10 146 13.9 28.3 [1]

47A10 400 50.0 36.8 [1]

47A10 600 79.0 38.7 [1]

39A8 146 23.0 46.9 [1]

39A8 400 80.0 58.8 [1]

39A8 600 121.0 59.3 [1]

Table 2: Comparison of Erlose Production with Other Trisaccharides by Engineered NpAS

Mutants
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Mutant
Substrate
(600 mM
Sucrose)

Major
Products

Product
Titer (g/L)

Product
Yield (%)

Reference

37G4 Sucrose
Erlose,

Panose

72.0 (Erlose),

29.0

(Panose)

35.3 (Erlose),

14.2

(Panose)

[1]

47A10 Sucrose
Erlose,

Panose

79.0 (Erlose),

21.0

(Panose)

38.7 (Erlose),

10.3

(Panose)

[1]

39A8 Sucrose
Turanose,

Erlose

121.0

(Turanose),

23.0 (Erlose)

59.3

(Turanose),

11.3 (Erlose)

[1]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Amylosucrase
This protocol describes the expression of His-tagged amylosucrase in E. coli and subsequent

purification using nickel-chelate affinity chromatography.[7]

Materials:

E. coli BL21 (DE3) cells containing the amylosucrase expression plasmid

Luria-Bertani (LB) broth with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Native binding buffer (20 mM sodium phosphate, 0.5 M NaCl, 10 mM imidazole, pH 8.0)

Wash buffer (20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 8.0)

Elution buffer (20 mM sodium phosphate, 0.5 M NaCl, 250 mM imidazole, pH 8.0)

Phosphate-buffered saline (PBS), pH 7.3
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Dithiothreitol (DTT)

EDTA

Nickel chelate affinity column

Centrifuge

French press or sonicator

Spectrophotometer

Procedure:

Inoculate a starter culture of E. coli BL21 (DE3) harboring the amylosucrase expression

plasmid in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with

shaking to an OD600 of 0.7-0.9.

Induce protein expression by adding IPTG to a final concentration of 0.2-0.4 mM and

continue to incubate for 4-18 hours at 16-30°C.[7][8]

Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[8]

Resuspend the cell pellet in native binding buffer.

Lyse the cells using a French press or sonicator.[7]

Clarify the lysate by centrifugation (e.g., 15,000 x g for 45 minutes at 4°C) to remove cell

debris.[7]

Load the supernatant onto a pre-equilibrated nickel chelate affinity column.

Wash the column with native binding buffer, followed by wash buffer containing increasing

concentrations of imidazole (20 mM and 40 mM).[7]

Elute the amylosucrase using elution buffer.
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Exchange the buffer of the purified enzyme to PBS containing 1 mM DTT and 1 mM EDTA

using a suitable method (e.g., dialysis or buffer exchange column).[7]

Determine the protein concentration using a standard method (e.g., Bradford assay) and

assess purity by SDS-PAGE.[7]

Protocol 2: Enzymatic Synthesis of Erlose
This protocol outlines the batch reaction for producing erlose from sucrose using purified

amylosucrase.

Materials:

Purified amylosucrase

Sucrose

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 50 mM sodium phosphate, pH 7.5)[1][6]

Water bath or incubator

Reaction tubes

Procedure:

Prepare a reaction mixture containing sucrose at the desired concentration (e.g., 146, 400,

or 600 mM) in the reaction buffer.[1]

Pre-incubate the sucrose solution at the optimal reaction temperature (e.g., 30°C or 35°C).[1]

[6]

Initiate the reaction by adding a defined amount of purified amylosucrase (e.g., 1 U/mL).[1]

Incubate the reaction for a specific duration (e.g., 24 hours).[1]

Terminate the reaction by heat inactivation (e.g., 95°C for 5-10 minutes).[1][8]

Centrifuge the reaction mixture to remove any precipitate.
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The supernatant containing erlose is now ready for analysis and purification.

Protocol 3: Analysis of Erlose Production
This protocol describes the quantification of substrates and products using High-Performance

Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-

Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

Materials:

HPAEC-PAD or HPLC-RI system

Appropriate chromatography column (e.g., Biorad HPX-87K for HPLC-RI)[1]

Mobile phase (e.g., acetonitrile:water for HPLC-RI)[9]

Erlose, sucrose, glucose, and fructose standards

Syringe filters (0.45 µm)

Procedure:

Prepare a series of standard solutions of erlose, sucrose, glucose, and fructose of known

concentrations.

Filter the reaction samples and standard solutions through a 0.45 µm syringe filter.[8]

Inject the samples and standards onto the chromatography system.

Run the analysis using an appropriate method (isocratic or gradient elution).

Identify and quantify the peaks corresponding to sucrose, fructose, glucose, and erlose by

comparing their retention times and peak areas to the standards.

Calculate the erlose titer (g/L) and yield (%) based on the initial sucrose concentration.

Protocol 4: Purification of Erlose
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This protocol provides a general workflow for the purification of erlose from the reaction

mixture.

Materials:

Medium-Pressure Liquid Chromatography (MPLC) or Preparative HPLC system[6]

Appropriate chromatography column (e.g., size-exclusion or activated charcoal)

Mobile phase

Fraction collector

Rotary evaporator or freeze-dryer

Procedure:

Concentrate the reaction supernatant containing erlose using a rotary evaporator.

Load the concentrated sample onto the preparative chromatography column.

Elute the sample with the appropriate mobile phase, collecting fractions.

Analyze the collected fractions for the presence and purity of erlose using an analytical

method described in Protocol 3.

Pool the fractions containing pure erlose.

Remove the solvent using a rotary evaporator or freeze-dryer to obtain purified erlose
powder.
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Caption: Experimental workflow for erlose production.
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Caption: Amylosucrase reaction mechanism for erlose synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b089112?utm_src=pdf-body-img
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body-img
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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